1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride
Overview
Description
The compound is an amine hydrochloride, which is a class of organic compounds that contain a nitrogen atom with a lone pair of electrons. These compounds are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride” were not found, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, specific structural data for “this compound” was not found .Chemical Reactions Analysis
Amines, including amine hydrochlorides, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Scientific Research Applications
Synthesis of Analgesic Intermediates
1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride is a key intermediate in the synthesis of alkylaminoalkylnaphthalenic analgesics. The compound's enantiomers were resolved with dibenzoyltartaric acids and analyzed through NMR spectroscopy, polarimetry, and chiral gas-chromatographic analysis (Collina, Benevelli, Vercesi, & Ghislandi, 1999).
Chemical Synthesis Techniques
Studies have developed methods to synthesize various compounds using this compound as a starting material. These include creating different chiral molecules and optimizing the procedure to increase yield and reduce raw material waste (Fang Ling, 2011).
Antitumor and Antimicrobial Activities
This chemical has been used in the synthesis of compounds like methyl 5-methylenecyclopentanone-2-acetate, which show antitumor and antimicrobial activities. The synthesis process involves the Mannich reaction and has been investigated for its potential in creating therapeutic agents (Umezawa & Kinoshita, 1960).
Atmospheric Chemistry Research
In atmospheric chemistry, this compound is significant in studying the kinetics and products of gas-phase reactions. For example, its derivatives have been analyzed to understand the reaction of OH radicals with n-pentane in atmospheric conditions (Aschmann, Arey, & Atkinson, 2003).
Organic Synthesis
This compound is also instrumental in organic synthesis, serving as an intermediate or starting material in various synthesis routes. For instance, its role in synthesizing 1,5-dimethylalkanes, components of insect hydrocarbons, highlights its versatility in creating complex organic structures (Sonnet, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(dimethylamino)-2-methylpentan-3-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-5-8(10)7(2)6-9(3)4;/h7H,5-6H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGDHAMLKWVLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40981283 | |
Record name | 1-(Dimethylamino)-2-methylpentan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40981283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63942-70-1, 51690-03-0 | |
Record name | 3-Pentanone, 1-(dimethylamino)-2-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063942701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Dimethylamino)-2-methylpentan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40981283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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